molecular formula C18H28BNO3 B12980935 N-(2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

N-(2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Cat. No.: B12980935
M. Wt: 317.2 g/mol
InChI Key: QPNMRYRCZGOSLE-UHFFFAOYSA-N
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Description

N-(2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS: 2376880-08-7) is a boronate ester-containing aromatic compound with a molecular formula of C₁₈H₂₈BNO₃ and a molecular weight of 317.23 g/mol . Its structure features a phenyl ring substituted with a methyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position. The pivalamide (2,2-dimethylpropanamide) moiety is attached to the nitrogen atom at the para position relative to the boronate ester. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor in Suzuki-Miyaura cross-coupling reactions for biaryl formation .

Properties

Molecular Formula

C18H28BNO3

Molecular Weight

317.2 g/mol

IUPAC Name

2,2-dimethyl-N-[2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

InChI

InChI=1S/C18H28BNO3/c1-12-10-9-11-13(14(12)20-15(21)16(2,3)4)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3,(H,20,21)

InChI Key

QPNMRYRCZGOSLE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron, forming the boronic ester . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of N-(2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The compound’s reactivity is influenced by the electronic properties of the boronic ester and the surrounding molecular environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula M.W. (g/mol) Key Substituents/Features Applications/Notes
N-(2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide 2376880-08-7 C₁₈H₂₈BNO₃ 317.23 Phenyl ring with methyl and boronate ester; pivalamide group Suzuki coupling precursor; potential use in drug discovery
N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide 1309980-77-5 C₁₅H₂₀BClN₂O₃ 346.65 Pyridine ring with chlorine and boronate ester; pivalamide group Discontinued commercial product; likely due to stability or reactivity issues
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (HB180) - C₁₁H₁₂ClIN₂O₂ 366.58 Pyridine ring with chloro, iodo, and formyl groups; pivalamide Intermediate for heterocyclic synthesis; higher molecular weight
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide 1092119-20-4 C₁₇H₂₅BN₂O₃ 316.20 Pyridin-2-yl boronate ester; pivalamide group Boron-containing building block for cross-coupling; positional isomer of target

Key Differences and Analysis

Core Aromatic System :

  • The target compound uses a phenyl ring , whereas analogs like CAS 1309980-77-5 and HB180 employ pyridine rings . Pyridine derivatives exhibit distinct electronic properties (e.g., electron-deficient nature), which may enhance reactivity in cross-coupling but reduce stability compared to phenyl analogs.

However, these halogens may complicate purification or reduce solubility. The formyl group in HB180 offers a reactive site for condensation reactions but increases sensitivity to oxidation .

Boronate Ester Position :

  • In the target compound, the boronate ester is on a phenyl ring , whereas CAS 1092119-20-4 places it on a pyridin-2-yl group . Positional isomerism affects electronic distribution and coupling efficiency in Suzuki reactions .

The target compound’s phenyl-based structure may offer better shelf-life.

Notes

Synthetic Challenges : The steric bulk of the pivalamide group may hinder coupling reactions, requiring optimized conditions (e.g., higher catalyst loading) .

Stability Considerations : Boronate esters are prone to hydrolysis; storage under inert atmosphere is recommended for the target compound .

Regulatory and Safety : Halogenated analogs (e.g., HB180) may require rigorous toxicity profiling due to iodine/chlorine content .

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